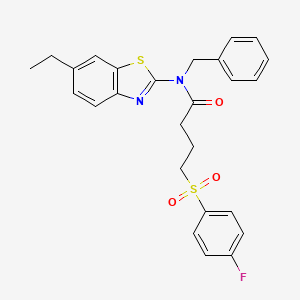

![molecular formula C9H14O2 B2911019 6-Oxaspiro[4.5]decan-10-one CAS No. 116982-91-3](/img/structure/B2911019.png)

6-Oxaspiro[4.5]decan-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

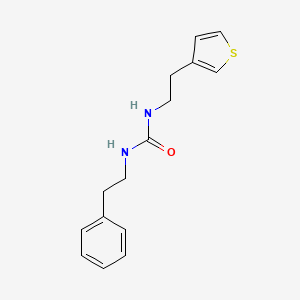

6-Oxaspiro[45]decan-10-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom within the ring system

Wissenschaftliche Forschungsanwendungen

6-Oxaspiro[4.5]decan-10-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

Industry: Used in the synthesis of specialty chemicals and materials

Safety and Hazards

The safety information for 6-Oxaspiro[4.5]decan-10-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Zukünftige Richtungen

One proposed strategy for future research is to take advantage of biased agonism, in which distinct downstream pathways can be activated by different molecules working through the exact same receptor . This provides an outlook for future research directions and describes possible research applications .

Wirkmechanismus

Target of Action

The primary target of 6-Oxaspiro[4.5]decan-10-one, also known as Oliceridine or TRV130, is the mu-opioid receptor (MOR) . MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .

Mode of Action

Oliceridine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation results in cellular hyperpolarization and inhibition of tonic neural activity .

Biochemical Pathways

The activation of MOR by Oliceridine triggers a cascade of biochemical events. The G protein pathway is preferentially activated, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of inwardly rectifying potassium channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Result of Action

The activation of MOR by Oliceridine results in potent analgesic effects, providing relief from moderate to severe pain . Importantly, due to its biased agonism, Oliceridine is thought to produce these therapeutic effects with reduced adverse effects compared to traditional opioids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-Oxaspiro[4.5]decan-10-one involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 6-Oxaspiro[4This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxaspiro[4.5]decan-10-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the spirocyclic structure.

Substitution: Substitution reactions can occur at various positions within the ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Vergleich Mit ähnlichen Verbindungen

1,6-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but with two oxygen atoms in the ring system.

1,6,9-Trioxaspiro[4.5]decane: Another related compound with three oxygen atoms in the ring system.

Uniqueness: 6-Oxaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure with a single oxygen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

IUPAC Name |

6-oxaspiro[4.5]decan-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIXRXHXOIJBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

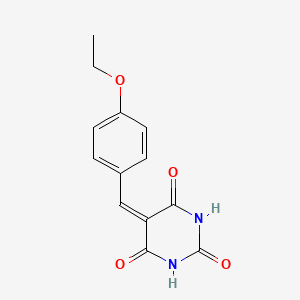

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)

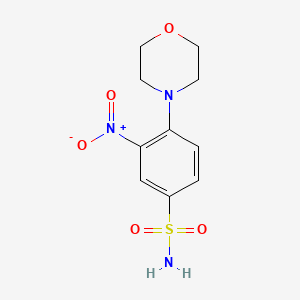

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)

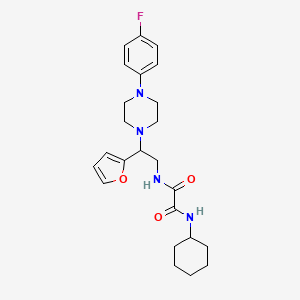

![dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)

![6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID](/img/structure/B2910956.png)